![molecular formula C5H6Br3N2O3PS B14377260 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 88064-13-5](/img/structure/B14377260.png)
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a brominated pyrazole derivative. This compound is notable for its unique structure, which includes three bromine atoms and a dimethoxyphosphorothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The dimethoxyphosphorothioyl group can be hydrolyzed to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the dimethoxyphosphorothioyl group contribute to its reactivity and ability to form complexes with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Tribromo-1H-pyrazole
- 3,4-Dibromo-5-methyl-1H-pyrazole
- 3,4,5-Tribromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3,4,5-Trimethyl-1H-pyrazole
Uniqueness
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of the dimethoxyphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other brominated pyrazoles. This makes it particularly valuable in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
88064-13-5 |
|---|---|
Molekularformel |
C5H6Br3N2O3PS |
Molekulargewicht |
444.87 g/mol |
IUPAC-Name |
dimethoxy-sulfanylidene-(3,4,5-tribromopyrazol-1-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C5H6Br3N2O3PS/c1-11-14(15,12-2)13-10-5(8)3(6)4(7)9-10/h1-2H3 |
InChI-Schlüssel |
ZWSUANTVJXTVOV-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)ON1C(=C(C(=N1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



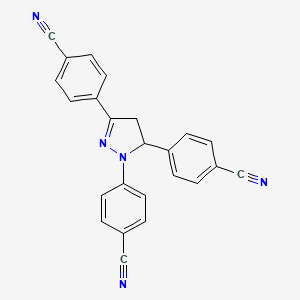
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
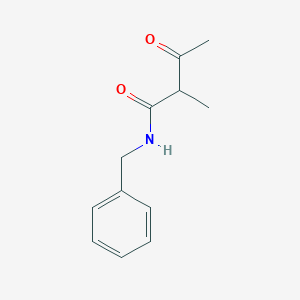
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
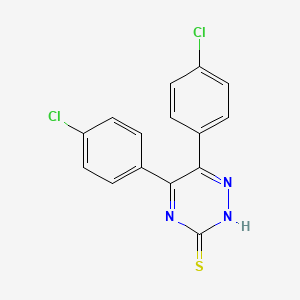
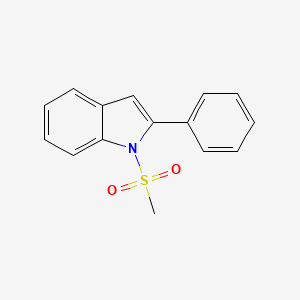
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
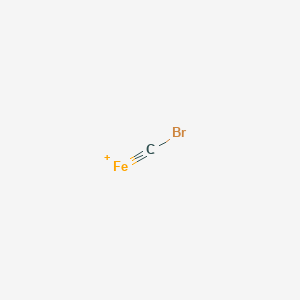
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
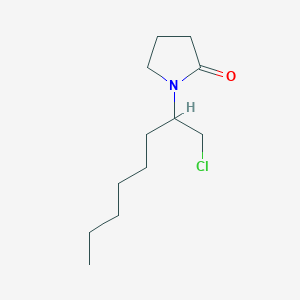

![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
